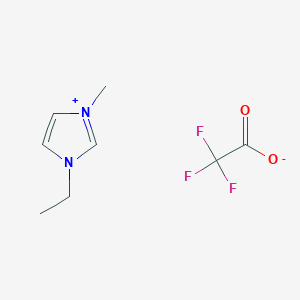

1-エチル-3-メチルイミダゾリウム トリフルオロアセテート

概要

説明

Synthesis Analysis

The synthesis of 1-ethyl-3-methylimidazolium-based ionic liquids typically involves the alkylation of imidazole with an appropriate alkylating agent followed by anion metathesis. A study demonstrated the microwave-assisted synthesis of 1-ethyl-3-methylimidazolium tetrafluoroborate, a related compound, highlighting the efficiency and speed of this method over traditional synthesis approaches (Tao, 2009).

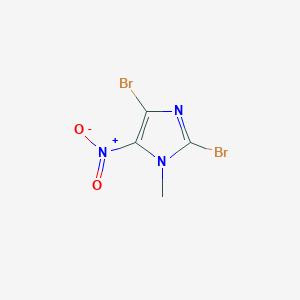

Molecular Structure Analysis

The molecular structure of 1-ethyl-3-methylimidazolium trifluoroacetate involves complex intermolecular interactions. Large-angle X-ray scattering studies have revealed a highly structured liquid with distinct intermolecular distances, influenced by conformers of both the cation and anion parts of the molecule (Fujii et al., 2008).

Chemical Reactions and Properties

These ionic liquids are known for their ability to facilitate a range of chemical reactions. For example, 1-ethyl-3-methylimidazolium acetate has been used as an effective organocatalyst for the cyanosilylation of carbonyl compounds, showcasing its reactivity and the potential for application in various organic transformations (Ullah et al., 2017).

Physical Properties Analysis

The physical properties of 1-ethyl-3-methylimidazolium trifluoroacetate, such as viscosity, thermal stability, surface tension, and density, have been extensively studied. These properties are highly dependent on temperature and are crucial for the application of these ionic liquids in various settings (Shamsipur et al., 2010).

Chemical Properties Analysis

The chemical properties of 1-ethyl-3-methylimidazolium trifluoroacetate include its solvation capabilities and electrochemical stability. These ionic liquids display a wide electrochemical window and can stabilize a variety of reaction intermediates, making them suitable as solvents and electrolytes in electrochemical applications (Shamsipur et al., 2010).

科学的研究の応用

高圧研究

1-エチル-3-メチルイミダゾリウム トリフルオロアセテートの構造ダイナミクスと相挙動を高圧条件下で綿密に調べた . この研究は、高圧条件下では平面型と非平面型の2つのコンフォマーが共存していることを明らかにした . この研究は、イミダゾリウム系イオン液体における高圧挙動に関する新しい知見を提供し、極限条件下での相転移とコンフォメーションダイナミクスを理解する上で大きな貢献をしています .

触媒作用

1-エチル-3-メチルイミダゾリウム トリフルオロアセテートは、多くの場合触媒として用いられます . 特に、ファンデルワールス力と金属相互作用を含む反応の触媒として用いられます .

電解質添加剤

この化合物は、電解質の添加剤としても使用されます . イオン性であるため、電解質溶液の伝導率を向上させるための良好な候補となります。

酵素阻害

酵素阻害剤として使用することができます . これは、特定の酵素の阻害が必要な生物学および生化学研究で特に役立ちます。

緩衝剤

1-エチル-3-メチルイミダゾリウム トリフルオロアセテートは緩衝剤として使用できます . これは、さまざまな科学実験で溶液のpHを維持するのに役立ちます。

液晶材料

この化合物は、液晶材料としても使用できます . これは、ディスプレイ技術や光学デバイスの分野で特に役立ちます

作用機序

Target of Action

1-Ethyl-3-methylimidazolium trifluoroacetate, also known as EMIMTFA, is an organic compound that primarily targets aliphatic hydrocarbons and aromatic hydrocarbons . It is commonly used as a solvent for the separation of these hydrocarbons .

Mode of Action

EMIMTFA interacts with its targets through Van der Waals forces and metal interactions . These interactions allow it to effectively separate aliphatic hydrocarbons from aromatic hydrocarbons .

Pharmacokinetics

As a non-volatile ionic liquid , it is likely to have a low rate of evaporation, which could impact its bioavailability and distribution.

Result of Action

The primary result of EMIMTFA’s action is the separation of aliphatic hydrocarbons from aromatic hydrocarbons . This is achieved through its interactions with these compounds, allowing for their effective separation in various industrial applications.

Action Environment

The action of EMIMTFA can be influenced by environmental factors such as temperature and pressure. For instance, it is known to exist as a liquid at room temperature . Additionally, its conformational equilibrium can be affected under high-pressure environments . Therefore, the efficacy and stability of EMIMTFA can vary depending on the environmental conditions.

Safety and Hazards

将来の方向性

Amyloid fibrils have been recently tested as novel biomaterials due to their specific properties such as high stability, strength, elasticity, or resistance against degradation . Most recently, Zhao et al. adopted 1-ethyl-3-methylimidazolium trifluoroacetate (EMIMTFA) ionic liquid into MAPbI3 to achieve multi-level passivation through formed stable 1D EMIMPbI3 perovskites distributed at the upper and buried interfaces, and bulk phase 1D/3D perovskite .

特性

IUPAC Name |

1-ethyl-3-methylimidazol-3-ium;2,2,2-trifluoroacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N2.C2HF3O2/c1-3-8-5-4-7(2)6-8;3-2(4,5)1(6)7/h4-6H,3H2,1-2H3;(H,6,7)/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOKVYNJKBRLDAT-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C[N+](=C1)C.C(=O)(C(F)(F)F)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11F3N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40431192 | |

| Record name | 1-ETHYL-3-METHYLIMIDAZOLIUM TRIFLUOROACETATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40431192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

174899-65-1 | |

| Record name | 1-ETHYL-3-METHYLIMIDAZOLIUM TRIFLUOROACETATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40431192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Ethyl-3-methylimidazolium Trifluoroacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(4,4-Dimethyl-2,6-dioxocyclohexylidene)methyl]isonicotinamide](/img/structure/B63466.png)

![(1S,2R,4S,5R)-6-acetyl-3-oxa-6-azatricyclo[3.2.1.02,4]octan-7-one](/img/structure/B63469.png)

![(3S)-3-ethynyl-1-azabicyclo[2.2.2]octan-3-ol](/img/structure/B63485.png)

![(R)-(-)-4,12-Bis(diphenylphosphino)-[2.2]-paracyclophane](/img/structure/B63487.png)